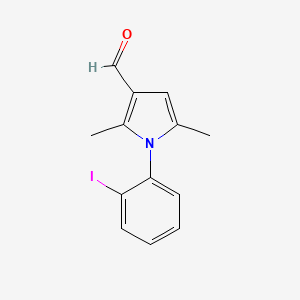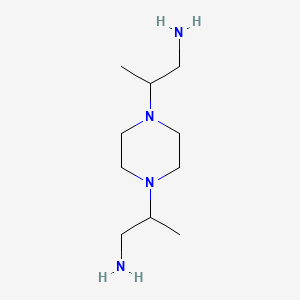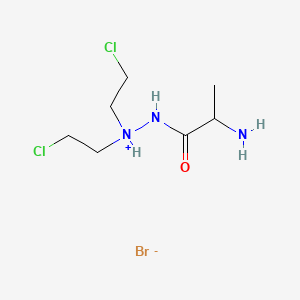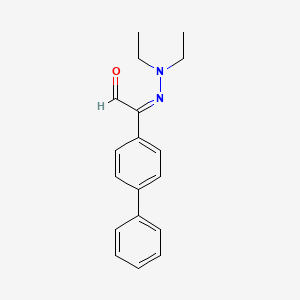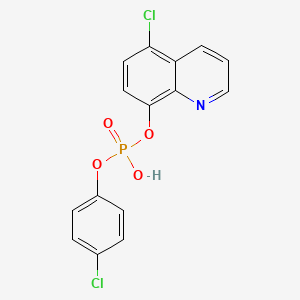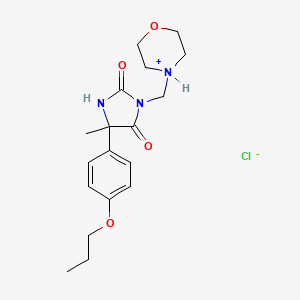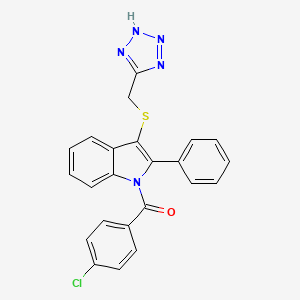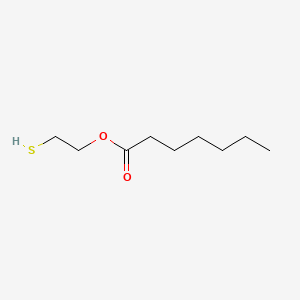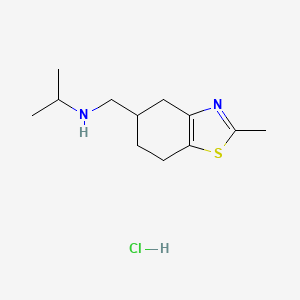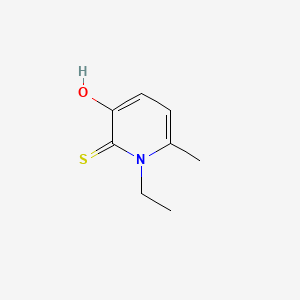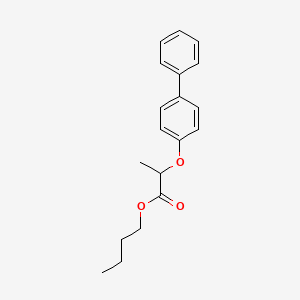![molecular formula C18H22ClNO3 B13790237 [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride CAS No. 93638-04-1](/img/structure/B13790237.png)
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the azaniumchloride moiety through a quaternization reaction using a suitable alkylating agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of high-pressure reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. This ensures consistent production quality and scalability.
化学反応の分析
Types of Reactions
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azaniumchloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-hydroxyphenyl)propyl]azaniumchloride
- [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-chlorophenyl)propyl]azaniumchloride
Uniqueness
The unique structural features of [3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride, such as the methoxy group, confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
特性
CAS番号 |
93638-04-1 |
|---|---|
分子式 |
C18H22ClNO3 |
分子量 |
335.8 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-20-15-6-4-14(5-7-15)16(19)8-2-13-3-9-17-18(12-13)22-11-10-21-17;/h3-7,9,12,16H,2,8,10-11,19H2,1H3;1H |
InChIキー |
YZSLDBDZJHBZPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CCC2=CC3=C(C=C2)OCCO3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


